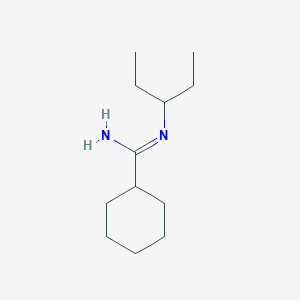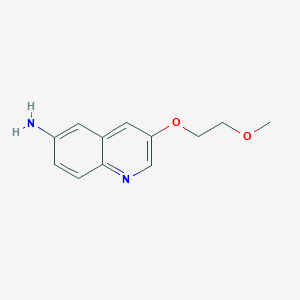![molecular formula C11H21NO3 B13880180 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which includes a 1,4-dioxane moiety and a hydroxyl group at the 8th position. The compound also contains a methylaminoethyl side chain, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the methylaminoethyl side chain. One common method involves the reaction of cyclohexanone with ethylene glycol to form the 1,4-dioxane ring. This intermediate is then reacted with appropriate reagents to introduce the hydroxyl group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The methylaminoethyl side chain can interact with biological receptors, leading to various physiological effects. The compound may also interfere with specific biochemical pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-methyl-1,4-dioxaspiro[4.5]decan-8-ol: This compound has a similar spirocyclic structure but with a methyl group instead of the methylaminoethyl side chain.
1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound contains a thiaza ring and is studied for its anti-ulcer activity.
Uniqueness
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
8-[2-(methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H21NO3/c1-12-7-6-10(13)2-4-11(5-3-10)14-8-9-15-11/h12-13H,2-9H2,1H3 |
InChI-Schlüssel |
AFKBPGKUXVNYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1(CCC2(CC1)OCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


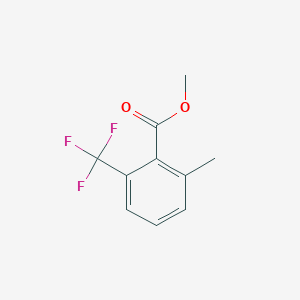
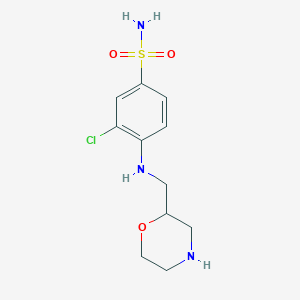
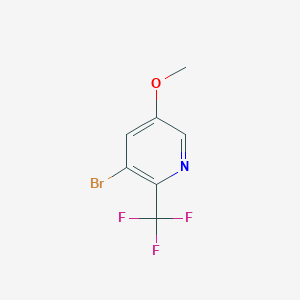
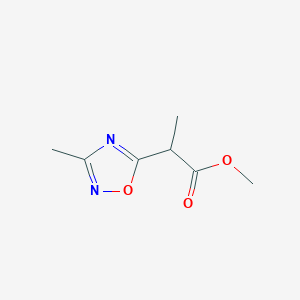
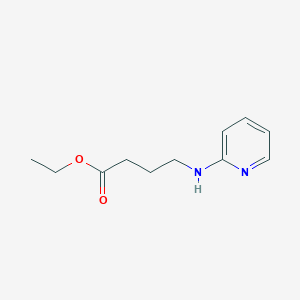
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
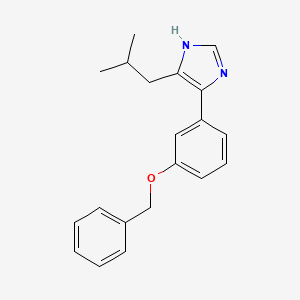
![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
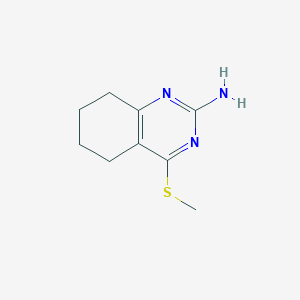
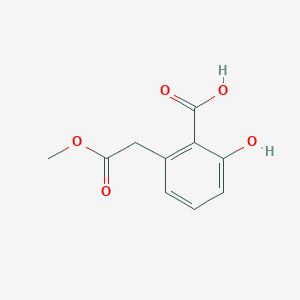
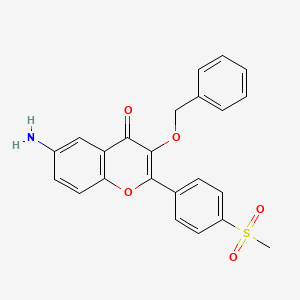
![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)
